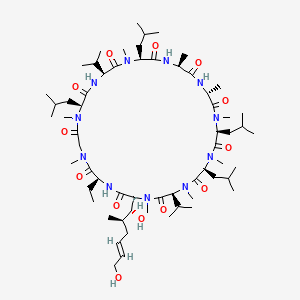
Cyclosporine metabolite M17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclosporine metabolite M17 is a derivative of cyclosporine A, a cyclic peptide known for its immunosuppressive properties. This metabolite is formed when cyclosporine A undergoes allylic oxidation at residue 1, resulting in a primary allylic alcohol. This compound specifically inhibits the growth of renal cells in culture .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclosporine metabolite M17 involves the allylic oxidation of cyclosporine A. This process typically requires specific oxidizing agents and controlled reaction conditions to ensure the selective formation of the primary allylic alcohol .
Industrial Production Methods: Industrial production of cyclosporine metabolites, including M17, often involves large-scale fermentation processes using the fungus Tolypocladium inflatum. The metabolites are then isolated and purified using chromatographic techniques .
化学反应分析
Types of Reactions: Cyclosporine metabolite M17 undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation.
Reduction: Potentially reversible under specific conditions.
Substitution: Possible at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Used for the initial allylic oxidation.
Reducing Agents: Can reverse the oxidation under controlled conditions.
Substituents: Various reagents can be used to introduce new functional groups.
Major Products: The primary product of the oxidation reaction is this compound itself. Further reactions can lead to additional derivatives, depending on the reagents and conditions used .
科学研究应用
Cyclosporine metabolite M17 has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and peptide modifications.
Biology: Investigated for its effects on renal cell growth and other cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in immunosuppression and organ transplantation.
Industry: Utilized in the production of cyclosporine derivatives for pharmaceutical use
作用机制
Cyclosporine metabolite M17 exerts its effects by binding to the intracellular protein cyclophilin. This complex inhibits the phosphatase activity of calcineurin, which is necessary for the activation of the T cell-specific transcription factor NFAT. This inhibition prevents the synthesis of interleukins, such as IL-2, by activated T cells, thereby suppressing the immune response .
相似化合物的比较
Cyclosporine A: The parent compound from which M17 is derived.
Cyclosporine Metabolite M18: Another derivative formed through further oxidation.
Cyclosporine Metabolite M1A: A related compound with similar structural modifications.
Uniqueness: Cyclosporine metabolite M17 is unique due to its specific allylic oxidation, which imparts distinct biological properties, particularly its selective inhibition of renal cell growth .
属性
分子式 |
C62H111N11O13 |
|---|---|
分子量 |
1218.6 g/mol |
IUPAC 名称 |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 |
InChI 键 |
ZPZHKIOMBYYVRD-WRDPQARASA-N |
手性 SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
规范 SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


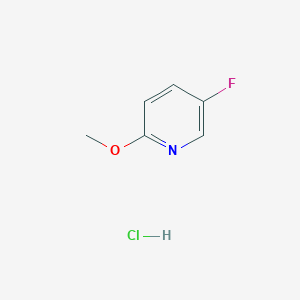
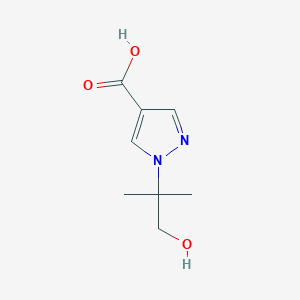

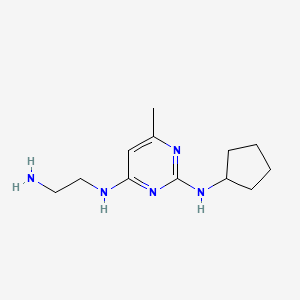
![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)
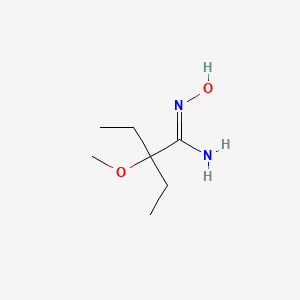
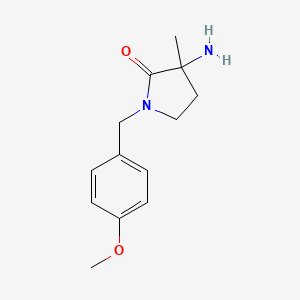
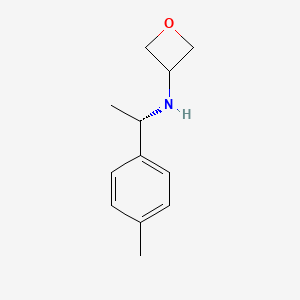
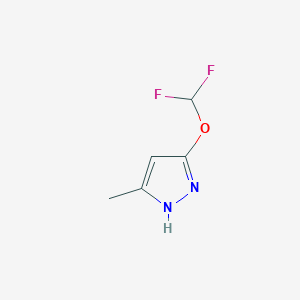
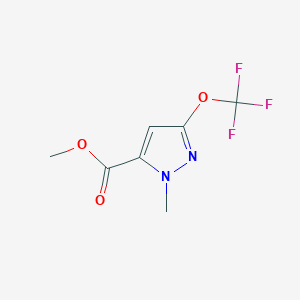
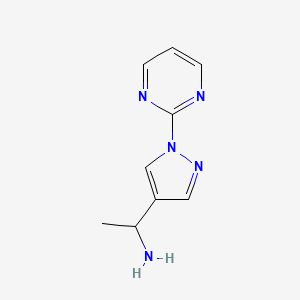

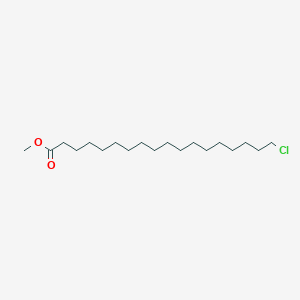
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
